molecular formula C8H15NO B1582596 1-(tert-Butyl)pyrrolidin-2-one CAS No. 20687-53-0

1-(tert-Butyl)pyrrolidin-2-one

Cat. No.: B1582596
CAS No.: 20687-53-0
M. Wt: 141.21 g/mol
InChI Key: LUVQSCCABURXJL-UHFFFAOYSA-N
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Description

1-(tert-Butyl)pyrrolidin-2-one is a five-membered lactam, which is a type of cyclic amide. This compound is characterized by the presence of a pyrrolidinone ring substituted with a tert-butyl group at the nitrogen atom. It is a versatile compound with significant applications in various fields, including medicinal chemistry and organic synthesis.

Preparation Methods

1-(tert-Butyl)pyrrolidin-2-one can be synthesized through several methods:

    Ring Construction from Cyclic or Acyclic Precursors: This involves the formation of the pyrrolidinone ring from different starting materials.

    Functionalization of Preformed Pyrrolidine Rings: This method involves the modification of pre-existing pyrrolidine rings.

Chemical Reactions Analysis

1-(tert-Butyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major products formed from these reactions include N-oxides, amines, and substituted pyrrolidinones .

Scientific Research Applications

1-(tert-Butyl)pyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-Butyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor modulator, depending on its structural modifications. The pyrrolidinone ring can interact with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways .

Comparison with Similar Compounds

1-(tert-Butyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its tert-butyl substitution, which enhances its stability and modifies its biological activity compared to its analogs .

Properties

IUPAC Name

1-tert-butylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2,3)9-6-4-5-7(9)10/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUVQSCCABURXJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1CCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50174745
Record name 1-(tert-Butyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20687-53-0
Record name N-tert-Butyl-2-pyrrolidone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20687-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(tert-Butyl)pyrrolidin-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020687530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(tert-Butyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50174745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(tert-butyl)pyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.960
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-(TERT-BUTYL)PYRROLIDIN-2-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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